![molecular formula C23H27BrO4 B14271418 Bis[(1S)-1-phenylbutyl] bromopropanedioate CAS No. 173202-60-3](/img/structure/B14271418.png)
Bis[(1S)-1-phenylbutyl] bromopropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(1S)-1-phenylbutyl] 2-bromopropanedioate, with the chemical formula C20H25BrO4, is a compound that falls within the class of esters. Its CAS number is 173202-60-3 . The compound’s structure consists of two (1S)-1-phenylbutyl groups attached to a 2-bromopropanedioate moiety.
Preparation Methods
Synthetic Routes:
The synthetic preparation of bis[(1S)-1-phenylbutyl] 2-bromopropanedioate involves esterification reactions. One common method is the reaction between (1S)-1-phenylbutanol and 2-bromopropanedioic acid. The reaction proceeds under acidic conditions, typically using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production:
While specific industrial production methods may not be widely documented, the compound can be synthesized on a larger scale using the same principles as in the laboratory synthesis. Optimization for yield, purity, and cost-effectiveness would be essential for industrial applications.
Chemical Reactions Analysis
Bis[(1S)-1-phenylbutyl] 2-bromopropanedioate can participate in various chemical reactions:
Ester Hydrolysis: Under basic conditions, the compound undergoes hydrolysis to yield (1S)-1-phenylbutanol and 2-bromopropanedioic acid.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) to form new derivatives.
Common reagents include sodium hydroxide (for hydrolysis), reducing agents (such as lithium aluminum hydride), and nucleophiles (e.g., ammonia, sodium azide).
Scientific Research Applications
Bis[(1S)-1-phenylbutyl] 2-bromopropanedioate finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Polymer Chemistry: For functionalizing polymers.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it could target specific enzymes or receptors.
- In polymer modification, it may influence material properties.
Comparison with Similar Compounds
While detailed comparisons are scarce, bis[(1S)-1-phenylbutyl] 2-bromopropanedioate’s uniqueness lies in its specific combination of a 2-bromopropanedioate core and (1S)-1-phenylbutyl substituents.
Similar Compounds
- Other esters with similar alkyl groups.
- 2-bromopropanedioic acid derivatives.
Properties
CAS No. |
173202-60-3 |
|---|---|
Molecular Formula |
C23H27BrO4 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
bis[(1S)-1-phenylbutyl] 2-bromopropanedioate |
InChI |
InChI=1S/C23H27BrO4/c1-3-11-19(17-13-7-5-8-14-17)27-22(25)21(24)23(26)28-20(12-4-2)18-15-9-6-10-16-18/h5-10,13-16,19-21H,3-4,11-12H2,1-2H3/t19-,20-/m0/s1 |
InChI Key |
VIKGFJLNPRYZMZ-PMACEKPBSA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC=C1)OC(=O)C(C(=O)O[C@@H](CCC)C2=CC=CC=C2)Br |
Canonical SMILES |
CCCC(C1=CC=CC=C1)OC(=O)C(C(=O)OC(CCC)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
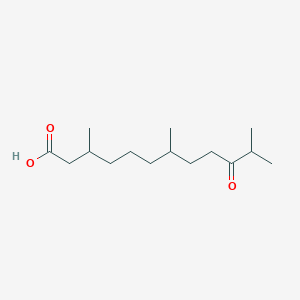
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
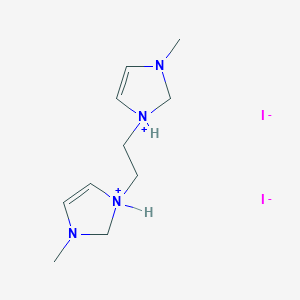
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
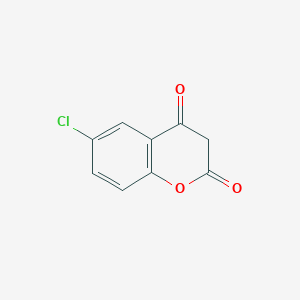

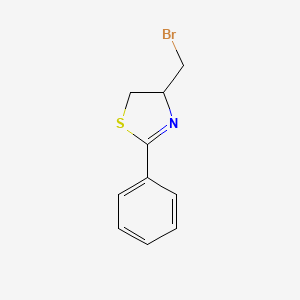

![Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B14271396.png)
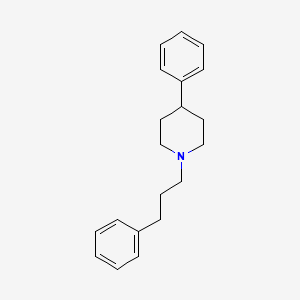
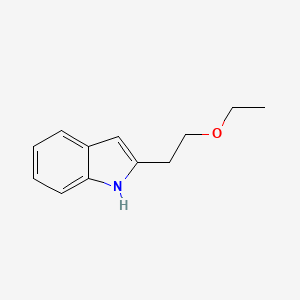
![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)

